Methyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a chromeno-oxazine derivative characterized by a fused tricyclic framework. The core structure consists of a chromene ring (benzopyran) fused with a 1,3-oxazine ring, substituted at position 9 with a 2-methoxyethyl group, at position 2 with a methyl group, and at position 4 with a ketone moiety. This compound is synthesized via multi-step reactions, including cyclization and esterification, with purification achieved through techniques like flash chromatography .
Properties
IUPAC Name |
methyl 4-[[9-(2-methoxyethyl)-2-methyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-14-21(31-16-6-4-15(5-7-16)23(26)28-3)20(25)17-8-9-19-18(22(17)30-14)12-24(13-29-19)10-11-27-2/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZZTXRDXSIPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)OC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS Number: 951978-04-4) is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazines. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 411.4 g/mol. The structure features a chromene ring fused with an oxazine ring and is substituted with various functional groups that may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of chromeno[8,7-e][1,3]oxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall below 0.01 mg/mL against sensitive strains such as E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | E. cloacae |
| Compound B | 0.015 | S. aureus |
| Compound C | 0.008 | B. cereus |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's ability to inhibit tumor cell proliferation has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis .
Case Study: In Vitro Evaluation
In a recent study evaluating the cytotoxic effects on cancer cell lines (e.g., MCF-7 and HeLa), the compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate efficacy compared to standard chemotherapeutics .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in target cells leading to apoptosis.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA structures, disrupting replication processes .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate has shown promise in several pharmacological applications:
- Antioxidant Activity : The presence of methoxy groups contributes to the compound's antioxidant capabilities. This property is crucial for protecting cells from oxidative stress and may have implications in neuroprotection and anti-inflammatory therapies .
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, potentially benefiting conditions like depression and anxiety .
Pharmacology
The pharmacological profile of this compound indicates several mechanisms of action:
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter levels and signaling pathways. This interaction can lead to therapeutic effects in neurological disorders .
- Bioavailability and Pharmacokinetics : Understanding the bioavailability of this compound is essential for determining its efficacy as a therapeutic agent. Its structural features allow for favorable absorption and distribution within biological systems .
Materials Science
In addition to its biological applications, this compound can also be explored for its utility in materials science:
- Polymer Chemistry : The unique structural properties of this compound make it a candidate for incorporation into polymer matrices. Its incorporation could enhance the mechanical properties or introduce specific functionalities to polymer systems .
Case Studies
Several studies have investigated the applications of this compound:
- Study on Antioxidant Properties : Research published in PMC demonstrated that derivatives of chromeno compounds exhibit significant antioxidant activity. The study highlighted the potential use of this compound in developing antioxidant therapies for neurodegenerative diseases .
- Enzyme Inhibition Research : A study focused on the inhibition of monoamine oxidases by related compounds indicated that modifications in the chromeno structure could enhance inhibitory activity. This finding suggests that this compound might be developed further as a treatment for mood disorders .
Comparison with Similar Compounds
Key Observations:
Position 9 Substituents: 2-Methoxyethyl (target compound): Enhances solubility via ether oxygen while maintaining moderate lipophilicity. Alkyl groups (e.g., isobutyl , cyclopropyl ): Influence conformational flexibility; cyclopropyl’s ring strain may enhance metabolic stability.
Position 2/4 Modifications: The 4-oxo group is conserved across most analogs, critical for hydrogen bonding and structural rigidity.
Physicochemical Properties
Predicted and experimental data for select analogs are provided in Table 2 .
Table 2: Physicochemical Comparison
Key Observations:
- The cyclopropyl analog has a lower molecular weight (393.39 vs. ~407.4) and similar pKa (~5.6), suggesting comparable solubility.
Q & A
Q. Key Conditions :
- Catalysts : Pd-based catalysts for coupling steps, DMAP for esterification.
- Solvents : Dichloromethane (DCM) or THF for polar reactions.
- Temperature : 60–100°C for cyclization, room temperature for esterification.
Advanced: How can reaction yields be optimized during the introduction of the 2-methoxyethyl group?
Answer:
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ for coupling reactions.
- Temperature control : 80–100°C for kinetic favorability.
- Purification : Flash chromatography or recrystallization to isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
